1,3-Difluoropropan-2-amine Hydrochloride
Overview
Description
1,3-Difluoropropan-2-amine Hydrochloride is a chemical compound with the molecular formula C3H8ClF2N and a molecular weight of 131.55 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms attached to a propane backbone, along with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoropropan-2-amine Hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-difluoropropane with ammonia under specific conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoropropan-2-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,3-Difluoropropan-2-amine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoropropan-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The fluorine atoms can also participate in unique interactions due to their high electronegativity, affecting the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoropropane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,2-Difluoroethylamine: Contains a similar amine group but with a different fluorine substitution pattern.
1,3-Dichloropropan-2-amine Hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
1,3-Difluoropropan-2-amine Hydrochloride is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the amine group allows for versatile chemical modifications .
Biological Activity
1,3-Difluoropropan-2-amine Hydrochloride (CAS No. 760-25-8) is a fluorinated amine compound characterized by a propan-2-amine backbone with two fluorine atoms located at the 1 and 3 positions. This unique molecular structure imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound exhibits significant reactivity due to the presence of fluorine atoms, which enhance the nucleophilicity of the nitrogen atom in nucleophilic substitution reactions. The compound's molecular formula is C₃H₈ClF₂N, and it is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms can form strong bonds with biomolecules, influencing their structure and function. This compound may modulate the activity of enzymes and receptors, leading to various biological effects.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Studies
In a notable case study involving the development of compounds for treating Human African Trypanosomiasis (HAT), this compound was identified as a starting point for synthesizing more potent inhibitors. The compound demonstrated modest activity against Trypanosoma brucei with an IC50 value of 12 µM in enzymatic assays. However, its cellular potency was significantly higher (EC50 = 260 nM), indicating that its mechanism may involve alternative molecular targets beyond GSK3 inhibition .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies reveal how the compound behaves in vivo and its potential therapeutic window. For instance, it was observed that the compound could penetrate the blood-brain barrier effectively, which is essential for treating central nervous system infections caused by trypanosomes .
Table 2: Pharmacokinetic Data
Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |
---|---|---|---|---|---|
NMRI Mice | PO | 10 | 33 | 0.5 | 5700 |
NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |
HRN Mice | IP | 10 | 3800 | 0.5 | 1,000,000 |
Properties
IUPAC Name |
1,3-difluoropropan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c4-1-3(6)2-5;/h3H,1-2,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXSCOUIRMNHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630770 | |
Record name | 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760-25-8 | |
Record name | 1,3-Difluoropropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoropropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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